N-[3-(4-morpholinyl)propyl]cyclobutanecarboxamide
Vue d'ensemble
Description
N-[3-(4-morpholinyl)propyl]cyclobutanecarboxamide (also known as CPP-115) is a small molecule that has gained significant attention in the field of neuroscience. It is a potent inhibitor of the enzyme, gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is a neurotransmitter that plays a crucial role in regulating brain activity and is involved in various physiological processes such as sleep, anxiety, and mood regulation.
Mécanisme D'action
CPP-115 works by inhibiting GABA transaminase, which is responsible for the breakdown of GABA in the brain. This leads to an increase in GABA levels, resulting in a decrease in neuronal excitability and seizure activity. Additionally, increased GABA levels have been shown to have anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase GABA levels in the brain, leading to a decrease in neuronal excitability and seizure activity. Additionally, increased GABA levels have been shown to have anxiolytic and anticonvulsant effects. CPP-115 has also been found to increase dopamine levels in the brain, which may contribute to its potential therapeutic effects in addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CPP-115 is its high potency and selectivity for GABA transaminase, which allows for precise modulation of GABA levels in the brain. Additionally, CPP-115 has shown good oral bioavailability and brain penetration in preclinical studies. One of the limitations of CPP-115 is its short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for research on CPP-115. One area of interest is its potential therapeutic applications in addiction, particularly for cocaine addiction. Additionally, further studies are needed to explore the safety and efficacy of CPP-115 in clinical settings, particularly for the treatment of epilepsy and anxiety disorders. Finally, there is a need for the development of more potent and selective GABA transaminase inhibitors for the treatment of neurological disorders.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, and addiction. It has been shown to increase GABA levels in the brain, leading to a decrease in neuronal excitability and seizure activity. Additionally, CPP-115 has been found to reduce anxiety-like behavior in animal models and has shown promising results in preclinical studies for the treatment of cocaine addiction.
Propriétés
IUPAC Name |
N-(3-morpholin-4-ylpropyl)cyclobutanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-12(11-3-1-4-11)13-5-2-6-14-7-9-16-10-8-14/h11H,1-10H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHXGPXOWQEMRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCCN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-yl)propyl]cyclobutanecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.